Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate
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Overview
Description
Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate typically involves the reaction of 4-bromobenzoyl chloride with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The oxazole ring can undergo oxidation to form oxazole N-oxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted oxazole derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxazole N-oxides.
Reduction Reactions: Products include the corresponding alcohols and other reduced derivatives.
Scientific Research Applications
Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The oxazole ring may also play a role in binding to specific proteins, thereby modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate
- Ethyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate
- Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate
Uniqueness
Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the bromophenyl group may enhance the compound’s binding affinity to certain biological targets, potentially leading to improved biological activity compared to its analogs .
Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-16-12(15)11-7-10(14-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBURLQPOAYRMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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